3-Methoxy-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

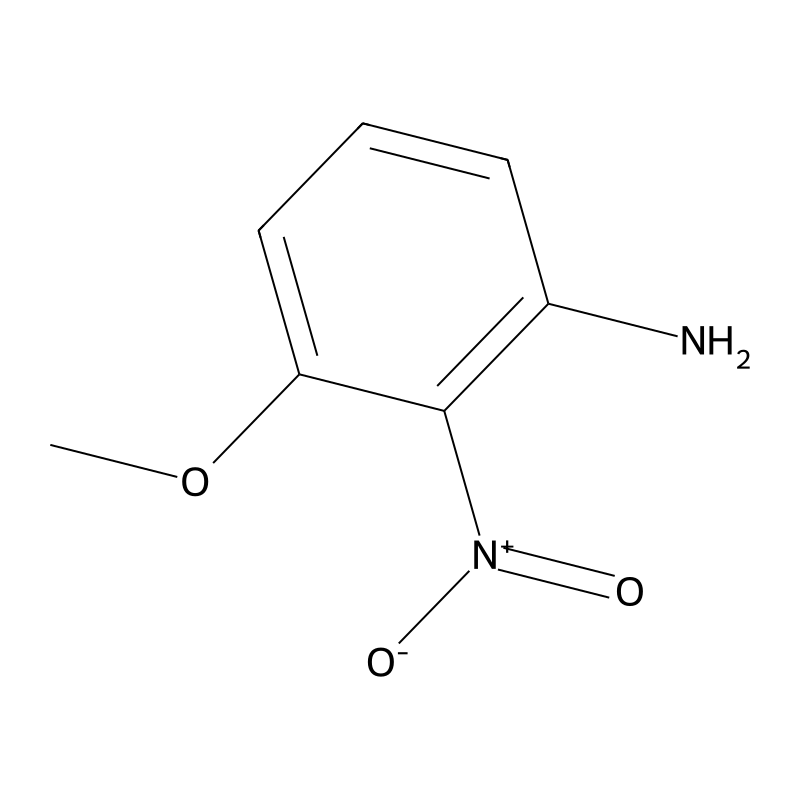

3-Methoxy-2-nitroaniline is an organic compound characterized by the molecular formula . It features a benzene ring substituted with a methoxy group (), a nitro group (), and an amino group (). This compound is notable for its structural arrangement, where the methoxy and nitro groups are positioned at the meta and para positions relative to the amino group, respectively. The presence of these functional groups contributes to its chemical reactivity and potential applications in various fields .

As with most nitroaromatic compounds, 3-methoxy-2-nitroaniline should be handled with caution due to potential hazards:

- Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. Specific data on the toxicity of 3-methoxy-2-nitroaniline is lacking, but it's advisable to handle it with appropriate personal protective equipment (PPE).

- Flammability: Nitroaromatic compounds can be flammable. Specific flammability data for 3-methoxy-2-nitroaniline is unavailable, but it's important to handle it away from heat sources and open flames.

- Nucleophilic Aromatic Substitution: The nitro group, being electron-withdrawing, activates the aromatic ring for nucleophilic attack.

- Electrophilic Aromatic Substitution: The methoxy group, being electron-donating, can facilitate electrophilic substitution reactions.

- Metal-Catalyzed Cross-Coupling Reactions: This compound can participate in reactions such as Chan-Lam coupling and Friedel-Crafts reactions, which are significant in organic synthesis .

Several synthetic routes have been developed for 3-Methoxy-2-nitroaniline. A common method involves:

- Nitration of Aniline: The starting material, aniline, undergoes nitration to introduce the nitro group.

- Methoxylation: The introduction of the methoxy group can be achieved through methylation using reagents such as dimethyl sulfate or methyl iodide.

- Isolation and Purification: The final product is typically purified through recrystallization or chromatography techniques .

3-Methoxy-2-nitroaniline finds applications in several domains:

- Spectrophotometric Reagent: It is used in analytical chemistry for the determination of various analytes due to its ability to form colored complexes upon reaction with specific substances.

- Intermediate in Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals .

- Dyes and Pigments: Due to its vibrant color properties, it can be utilized in dye formulations.

Interaction studies involving 3-Methoxy-2-nitroaniline often focus on its reactivity with other chemical species. For instance:

- Reactions with Amines: The compound can react with primary or secondary amines to form substituted derivatives.

- Oxidative Reactions: Studies have shown that it can undergo oxidation under certain conditions, leading to the formation of various products that may have different biological activities .

Several compounds share structural similarities with 3-Methoxy-2-nitroaniline. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methoxy-2-nitroaniline | Para substitution of methoxy; different reactivity patterns. | |

| 2-Methyl-3-nitroaniline | Methyl group at the ortho position; distinct biological properties. | |

| 4-Ethoxy-2-nitroaniline | Ethoxy instead of methoxy; altered solubility characteristics. | |

| 3-Nitroaniline | Lacks methoxy group; serves as a simpler analog for comparison. |

The unique positioning of functional groups in 3-Methoxy-2-nitroaniline influences its reactivity and potential applications compared to these similar compounds .